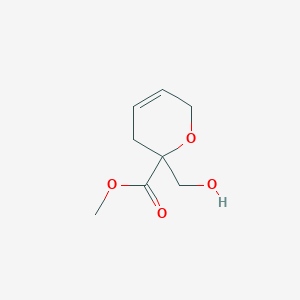

Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and esterification processes. For instance, carboxylic acids derived from 6-methyl-5-hepten-2-one have been used to prepare esters containing a tetrahydropyran ring through reactions with alcohols and acidic catalysts such as boron trifluoride diethyl etherate or iodine. These reactions highlight the synthetic routes to create complex structures involving the tetrahydropyran ring, similar to methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate (Hanzawa et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo- 2H-pyran-5-carboxylate, has been elucidated using X-ray crystal analysis. These studies provide detailed insights into the arrangement of atoms within the molecule and the conformation of the pyran ring, which is crucial for understanding the chemical behavior of this compound (Covarrubias-zúñiga & Espinosa-Pérez, 1997).

Chemical Reactions and Properties

The chemical reactivity of compounds containing the dihydropyran ring can be explored through various reactions, including esterification, reduction, and reactions with acyl chlorides or methyl iodide. These reactions demonstrate the versatility and reactivity of the dihydropyran ring, providing a foundation for understanding the chemical properties of this compound (Hanzawa et al., 2012).

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate is involved in various chemical reactions and synthesis processes. For instance, Abbott et al. (1974) explored its reactions in the rearrangement of Diels–Alder adducts of furan, highlighting its role in complex chemical transformations (Abbott, Acheson, Flowerday, & Brown, 1974). Similarly, Zonouz, Eskandari, and Khavasi (2012) described a green and efficient method for synthesizing related compounds, emphasizing the compound's significance in environmentally friendly chemical processes (Zonouz, Eskandari, & Khavasi, 2012).

Corrosion Inhibition

In the field of materials science, particularly in corrosion inhibition, derivatives of dihydropyran, closely related to this compound, have been studied. Dohare et al. (2017) investigated pyranpyrazole derivatives as novel corrosion inhibitors for mild steel, demonstrating the compound's potential in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Medicinal Chemistry

In medicinal chemistry, derivatives of dihydropyran, which are structurally related to this compound, play a crucial role. For example, Prugh et al. (1990) explored derivatives of tetrahydropyran-2-ones as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, highlighting the potential pharmacological importance of these compounds (Prugh, Alberts, Deana, Gilfillian, Huff, Smith, & Wiggins, 1990).

Biochemical Research

In biochemical research, studies like those conducted by Globisch et al. (2010) on the tissue distribution of hydroxymethylcytosine, indirectly relate to the study of hydroxymethyl compounds like this compound. Such studies contribute to our understanding of cellular and molecular mechanisms (Globisch, Münzel, Müller, Michalakis, Wagner, Koch, Brückl, Biel, & Carell, 2010).

Propiedades

IUPAC Name |

methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-7(10)8(6-9)4-2-3-5-12-8/h2-3,9H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLGLCDFXVLJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CCO1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493044.png)

![(E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2493054.png)

![N-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2493057.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine](/img/structure/B2493059.png)

![N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2493060.png)

![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2493066.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2493067.png)